2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocycles with broad pharmacological applications, including anticancer, antiviral, and kinase inhibitory activities . The compound 2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine features a bicyclic scaffold with a cyclopropyl group at position 2 and a trifluoromethyl (-CF₃) group at position 6. These substituents confer unique physicochemical properties:
- Cyclopropyl at position 2 enhances metabolic stability by restricting rotational freedom and reducing susceptibility to oxidative metabolism.
- Trifluoromethyl at position 7 increases lipophilicity, improving membrane permeability and target binding affinity .
This compound’s structural versatility makes it a promising candidate for drug discovery, particularly in oncology and inflammation .
Properties
CAS No. |
416860-47-4 |
|---|---|
Molecular Formula |
C10H8F3N3 |
Molecular Weight |
227.19 g/mol |
IUPAC Name |
2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)8-3-4-14-9-5-7(6-1-2-6)15-16(8)9/h3-6H,1-2H2 |
InChI Key |
MIDRTCBNFUTJDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C(=CC=NC3=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a trifluoromethyl-substituted pyrazole derivative, followed by cyclization to form the fused ring system. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms hydrogen bonds with key amino acids in the active site, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Analysis
Key structural variations among pyrazolo[1,5-a]pyrimidines involve substituent positions (2, 5, 7) and functional groups (alkyl, aryl, halogen, CF₃). Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidines
Structural Conformation and Hydrogen Bonding
Evidence from crystallographic studies (e.g., cyclopenta[g]pyrazolo[1,5-a]pyrimidines) highlights that substituents influence molecular conformation and intermolecular interactions:
- Hydrogen bonding : Aryl substituents at position 5 (e.g., 4-fluorophenyl) promote planar conformations, facilitating interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
